molecular formula C6H14ClNO2S B2828759 Dipropylsulfamoyl chloride CAS No. 35877-27-1

Dipropylsulfamoyl chloride

Cat. No.: B2828759
CAS No.: 35877-27-1
M. Wt: 199.69
InChI Key: DGDSKMQFMZFSQQ-UHFFFAOYSA-N
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Description

Dipropylsulfamoyl chloride is an organosulfur compound with the molecular formula C6H14ClNO2S. It is a chlorinated derivative of sulfamoyl compounds, characterized by the presence of a sulfonamide group attached to two propyl groups and a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylsulfamoyl chloride can be synthesized from dipropylamine through a chlorination process. The reaction typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The general reaction scheme is as follows: [ \text{(C3H7)2NSO2H} + \text{SOCl2} \rightarrow \text{(C3H7)2NSO2Cl} + \text{HCl} + \text{SO2} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and large-scale synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Dipropylsulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonyl derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form dipropylsulfamide and hydrochloric acid. [ \text{(C3H7)2NSO2Cl} + \text{H2O} \rightarrow \text{(C3H7)2NSO2H} + \text{HCl} ]

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonates.

    Thiols: For the formation of sulfonyl derivatives.

Major Products Formed

The major products formed from reactions with this compound include sulfonamides, sulfonates, and sulfonyl derivatives, depending on the nucleophile used in the reaction.

Scientific Research Applications

Dipropylsulfamoyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, particularly in the formation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of dipropylsulfamoyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. It readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dipropylsulfamide: A related compound without the chlorine atom, used in similar applications.

    Dipropylamine: The precursor to dipropylsulfamoyl chloride, used in various chemical syntheses.

    Sulfonyl Chlorides: A broader class of compounds with similar reactivity, used in the synthesis of sulfonamides and sulfonates.

Uniqueness

This compound is unique due to its specific structure, which allows for selective reactions with nucleophiles. Its dual propyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

N,N-dipropylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDSKMQFMZFSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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